2,6-Dibromoquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have drawn significant attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

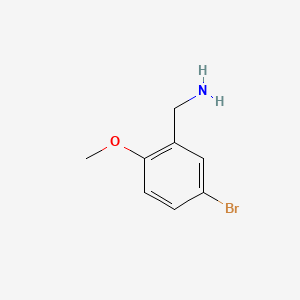

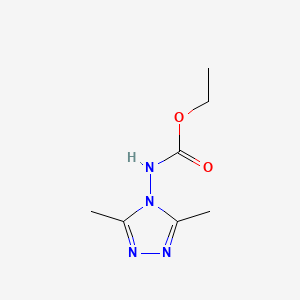

The molecular structure of 2,6-Dibromoquinazoline is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Chemical Reactions Analysis

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have been the subject of numerous chemical reaction analyses. These compounds have been synthesized using a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

2,6-Dibromoquinazoline has a molecular weight of 287.94 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Quinazoline derivatives have been designed, synthesized, and biologically evaluated for their antiproliferative activity against human cancer cell lines .

- Methods of Application : The compounds were tested against four human cancer cell lines (Eca-109, A549, PC-3, and MGC-803). The compound 28g displayed the best antiproliferative activity with IC50 values of 1.95 μM and 2.46 μM against MGC-803 cells and Eca-109 cells, respectively .

- Results : The compound 28g significantly inhibited the cell migration and colony formation of MGC-803 cells. It also dose-dependently induced cellular apoptosis and cell cycle arrest at the S phase in MGC-803 cells .

Antibacterial Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Quinazoline and quinazolinone derivatives have been investigated for their potential as antibacterial agents .

- Methods of Application : Various quinazolinone derivatives have been synthesized and their antimicrobial properties and structure-activity relationships have been investigated .

- Results : Quinazolines and quinazolinones have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Safety And Hazards

The safety data sheet for 2,6-Dibromoquinazoline indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

While specific future directions for 2,6-Dibromoquinazoline were not found in the search results, quinazoline derivatives in general are being explored for their potential applications in various fields of biology, pesticides, and medicine . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .

Eigenschaften

IUPAC Name |

2,6-dibromoquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAARTNANGRCYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672139 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromoquinazoline | |

CAS RN |

161425-75-8 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, dimethyl-, [2-(methylamino)cyclopentyl]methyl ester, cis- (9CI)](/img/no-structure.png)

![N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide](/img/structure/B575023.png)

![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)

![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)

![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)